molecular formula C16H11BrN2O4 B12088791 Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

Cat. No.: B12088791
M. Wt: 375.17 g/mol
InChI Key: IVGROHGAUDXBJJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound features a complex structure with multiple functional groups, including a cyano group, a nitro group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, acetone.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-chlorophenyl)acetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-fluorophenyl)acetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-iodophenyl)acetate

Uniqueness

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of cyano, nitro, and bromophenyl groups provides a distinct set of chemical properties that can be leveraged in various applications.

Biological Activity

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is an organic compound with a complex structure that includes a cyano group, a nitro group, and a bromophenyl group. This compound has gained attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Molecular Formula : C₁₆H₁₁BrN₂O₄
  • Molecular Weight : 375.17 g/mol
  • CAS Number : 1923065-88-6
  • Structural Features :
    • Cyano group (-C≡N)
    • Nitro group (-NO₂)
    • Bromophenyl moiety

The presence of these functional groups enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its therapeutic potential .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various human pathogens using methods such as agar well diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity Against Human Pathogens

PathogenInhibition Zone (mm)MIC (µg/mL)
Pseudomonas aeruginosa18.3 - 24.60.49 - 3.9
Escherichia coli20.0 - 23.00.49 - 3.9
Salmonella typhimurium23.4 - 26.4<3.9
Staphylococcus aureus21.31.95
Mycobacterium tuberculosisModerate activityNot specified

The compound showed comparable activity to standard antibiotics, particularly against Gram-negative bacteria .

Cytotoxic Activity

Cytotoxicity studies have indicated that this compound can inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
HCT-116 (Colon carcinoma)1.08 - 1.48
HepG-2 (Liver carcinoma)Comparable to doxorubicin
MCF-7 (Breast adenocarcinoma)Less active than doxorubicin
A-549 (Lung adenocarcinoma)Moderate activity

The results indicate that while some derivatives exhibit potent cytotoxic effects, others may require structural modifications to enhance their activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. The unique combination of functional groups allows for diverse interactions with biomolecules, potentially leading to modulation of enzyme activities or receptor functions.

Molecular Docking Studies

In-silico studies have been conducted to predict the binding affinities of this compound with various biological targets, providing insights into its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Screening : A study assessed the compound against seven human pathogens, demonstrating significant antimicrobial activities compared to standard drugs.
  • Cytotoxic Screening : Another study evaluated its cytotoxic effects on human carcinoma cell lines, showing promising results that warrant further exploration.

Properties

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate

InChI

InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-2-5-13(17)6-3-10)11-4-7-14(19(21)22)12(8-11)9-18/h2-8,15H,1H3

InChI Key

IVGROHGAUDXBJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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